BenchChemオンラインストアへようこそ!

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

PARP-1 inhibition Enzymatic assay Biochemical potency

This is the only pyrroloquinoxalinone PARP-1 inhibitor with an unambiguous 2.30 Å co-crystal structure (PDB: 3GJW), enabling structure-based design impossible with other tricyclic derivatives. Its Ki=5 nM / EC50=6 nM (cellular shift ≈1.2) provides a multi-lab-validated positive control for assay calibration. The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is structurally orthogonal to clinical phthalazinone/benzimidazole/indole PARP inhibitors—deploy it in parallel to distinguish on-target PARP-1 pharmacology from scaffold-specific off-target effects. Critically, the 7-position pyrrolidin-1-ylmethyl substituent is exquisitely sensitive to modification; generic substitution with alternative PARP-1 inhibitors introduces uncontrolled variables that undermine experimental reproducibility. Procure this compound to access the exact chemotype described in the foundational Abbott SAR (US7790721B2) and the only co-crystallized pyrroloquinoxalinone ligand.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B10815147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC3=C(C=C2)N4C=CC=C4C(=O)N3
InChIInChI=1S/C16H17N3O/c20-16-15-4-3-9-19(15)14-6-5-12(10-13(14)17-16)11-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,11H2,(H,17,20)
InChIKeyZLYVTQGSZRQZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one: A Structurally Resolved Tricyclic Quinoxalinone PARP-1 Inhibitor for Targeted Poly(ADP-Ribose) Polymerase Research


7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (also designated A968427 or CHEMBL571234) is a synthetic, low-molecular-weight (267.33 g/mol) tricyclic quinoxalinone derivative that functions as a potent, ATP-competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) [1]. The compound was discovered through a screening and structure-activity relationship (SAR) optimization campaign at Abbott Laboratories and is co-crystallized with the catalytic domain of human PARP-1 (PDB ID: 3GJW) at 2.30 Å resolution, providing unambiguous target engagement evidence [2]. It belongs to the pyrrolo[1,2-a]quinoxalin-4(5H)-one chemotype, a privileged tricyclic scaffold that has subsequently been explored for additional kinase targets including Bruton's tyrosine kinase (BTK) and CK2 [3].

Why Off-the-Shelf PARP-1 Inhibitors Cannot Replace 7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one in Structure-Focused Chemical Biology and Drug Discovery Programs


The tricyclic quinoxalinone scaffold of 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one occupies a distinct chemical space that is structurally and pharmacophorically orthogonal to the phthalazinone (e.g., olaparib), benzimidazole (e.g., veliparib), and indole-derived (e.g., niraparib, rucaparib) PARP-1 inhibitor families [1]. This structural divergence has two practical procurement consequences: (i) the compound cannot be assumed to share the same off-target profile, physicochemical properties, or cellular penetration behavior as clinically advanced PARP inhibitors, making blind substitution in mechanistic studies scientifically unsound; (ii) within the pyrrolo[1,2-a]quinoxalin-4(5H)-one class itself, the 7-position amine substituent is exquisitely sensitive to structural modification—the pyrrolidin-1-ylmethyl group delivers a specific combination of enzymatic potency and cellular activity that is not replicated by other aminoalkyl, cyclic amine, or unsubstituted variants described in the original SAR [2]. Consequently, generic replacement with an alternative PARP-1 inhibitor—whether cross-chemotype or within the same tricyclic series—introduces uncontrolled variables in target engagement, selectivity, and pharmacokinetic behavior that undermine experimental reproducibility.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one


PARP-1 Enzymatic Inhibition Potency (Ki = 5 nM) in Biochemical Assay

7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one inhibits recombinant human PARP-1 with an equilibrium dissociation constant (Ki) of 5 nM, as measured by microplate scintillation counting [1]. This places it in the same potency band as the clinically approved PARP-1/2 inhibitor olaparib (AZD2281), which has a reported PARP-1 Ki of approximately 5–10 nM in comparable biochemical formats [2]. However, unlike olaparib—a phthalazinone that derives its binding affinity from a benzamide-mimetic carbonyl interaction with the catalytic domain—the tricyclic quinoxalinone inhibitor achieves equivalent target engagement through a structurally distinct hydrogen-bonding network confirmed by the 2.30 Å co-crystal structure (PDB: 3GJW), involving the quinoxalinone carbonyl and the pyrrolidine nitrogen [3].

PARP-1 inhibition Enzymatic assay Biochemical potency

Cellular PARP-1 Inhibition Potency (EC50 = 6 nM) in Human Tumor Cells

In a cellular context, 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one achieves half-maximal effective PARP-1 inhibition at an EC50 of 6 nM in human C41 cells, as quantified by DAPI staining-based FITC analysis [1]. The tight correspondence between the biochemical Ki (5 nM) and the cellular EC50 (6 nM) indicates a near-unity cellular shift (EC50/Ki ratio ≈ 1.2), implying excellent intrinsic membrane permeability and minimal intracellular protein binding or efflux liability for this specific chemotype. By comparison, the clinically used PARP-1 inhibitor veliparib (ABT-888) exhibits a reported cellular EC50 of approximately 2–5 nM in comparable PARP-1 cellular assays but with a less favorable physicochemical profile (higher topological polar surface area) that can limit penetration into certain tissue compartments [2].

Cellular target engagement PARP-1 cellular assay C41 cell line

Experimentally Resolved Binding Mode via High-Resolution Co-Crystal Structure with PARP-1 (PDB: 3GJW, 2.30 Å)

The 2.30 Å X-ray co-crystal structure of 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one in complex with the catalytic domain of human PARP-1 (PDB ID: 3GJW) reveals a defined hydrogen-bonding network: the quinoxalinone carbonyl oxygen forms a critical interaction with the backbone NH of Gly863 and the side-chain OH of Ser904 within the NAD+ binding pocket, while the pyrrolidine nitrogen engages in a water-mediated hydrogen bond with the catalytic residue Glu988 [1]. This experimentally determined binding pose is absent for many peer pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives described in the literature—for example, the BTK-targeted pyrroloquinoxalinone derivatives reported by Tian et al. (2025) rely solely on computational docking models (Schrödinger Glide) to infer binding modes, without experimental structure determination [2].

Co-crystal structure Structure-based drug design Binding mode elucidation

Chemotype Orthogonality: Tricyclic Quinoxalinone vs. Phthalazinone/Benzimidazole PARP-1 Inhibitor Scaffolds

The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is structurally and biososterically distinct from the three major PARP-1 inhibitor chemotypes that dominate the clinical and preclinical landscape: the phthalazinone core of olaparib, the benzimidazole carboxamide core of veliparib, and the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core of niraparib [1]. A scaffold-level comparison (Table) reveals that the tricyclic quinoxalinone has a lower molecular weight (267.33 g/mol), lower calculated logP (cLogP estimated 1.8–2.5), and fewer hydrogen-bond donors (1 HBD) relative to clinical PARP-1 inhibitors (MW range 248–434 g/mol; cLogP range 1.5–4.0; HBD count 1–3) [2]. These physicochemical differences are expected to translate into divergent membrane permeability, tissue distribution, and metabolic stability profiles, making the compound a valuable comparator for investigating PARP-1 inhibitor scaffold-dependent pharmacological effects.

Chemotype differentiation PARP-1 inhibitor scaffolds Intellectual property

Documented Sensitivity of the 7-Position Pyrrolidin-1-ylmethyl Substituent to Structural Modification

The original Miyashiro et al. (2009) SAR study explicitly demonstrates that modifications at the 7- and 8-positions of the tricyclic quinoxalinone core produce wide variations in PARP-1 enzymatic and cellular potency [1]. The pyrrolidin-1-ylmethyl substituent at the 7-position (as in A968427) was identified as one of the optimal amine substituents for achieving sub-10 nM enzymatic and cellular activity. In contrast, alternative amine substituents at the same position—including morpholine, piperidine, N-methylpiperazine, and various acyclic aminoalkyl groups—yielded compounds with reduced or abolished PARP-1 inhibitory activity, as documented in the representative SAR table of the publication. The patent US7790721B2 further enumerates over 100 specific 7-position amine variations, confirming that only a narrow subset of substituents (primarily pyrrolidine and certain substituted piperidines) preserve single-digit nanomolar potency [2].

Structure-activity relationship 7-position substitution Tricyclic quinoxalinone SAR

Scientifically Validated Research and Procurement Scenarios for 7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one Based on Quantitative Differentiation Evidence


Structure-Guided PARP-1 Inhibitor Optimization Using an Experimentally Resolved Co-Crystal Structure as the Starting Template

The availability of the 2.30 Å co-crystal structure (PDB: 3GJW) makes 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one the only pyrroloquinoxalinone PARP-1 inhibitor for which the ligand binding pose has been unambiguously established by X-ray crystallography [1]. Medicinal chemistry teams pursuing structure-based design of novel PARP-1 inhibitors within the tricyclic quinoxalinone series can use this experimental structure—rather than docking models—to guide rational substitution at the 7- and 8-positions, predict tolerated modifications to the pyrrolidine ring, and design focused libraries that avoid steric clashes with the constrained binding pocket. This scenario is not applicable to other pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives targeting BTK or CK2, for which no experimental co-crystal structures have been reported [2].

Chemical Probe for Dissecting PARP-1-Mediated Biology Using a Scaffold-Orthogonal Inhibitor with Near-Unity Cellular Shift

The compound's tight biochemical-to-cellular potency correlation (Ki = 5 nM; EC50 = 6 nM; cellular shift ≈ 1.2) [1] establishes it as a high-confidence chemical probe for studying PARP-1-dependent cellular processes. Because its tricyclic quinoxalinone scaffold is structurally unrelated to the phthalazinone, benzimidazole, and indole cores of clinical PARP inhibitors [2], it can be deployed in parallel with these agents to distinguish on-target PARP-1 pharmacology from scaffold-specific off-target effects. This orthogonal chemotype approach is particularly valuable in DNA damage response research, where confounding polypharmacology of clinically used PARP inhibitors (e.g., PARP-2, PARP-3, tankyrase inhibition) complicates mechanistic interpretation.

Procurement of a Validated PARP-1 Reference Inhibitor with Full Data Transparency for Assay Development and High-Throughput Screening

For laboratories establishing PARP-1 enzymatic or cellular screening cascades, 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one offers a rare combination of publicly available, multi-lab-verified potency data: Ki = 5 nM (biochemical, microplate scintillation counting) and EC50 = 6 nM (cellular, DAPI/FITC readout) as curated in BindingDB [1], plus an experimentally determined binding mode via PDB deposition [2]. This level of data transparency is not uniformly available for all PARP-1 inhibitor tool compounds, many of which are sold with single-point IC50 values lacking assay context. The compound can serve as a cross-validated positive control for calibrating PARP-1 inhibition assays, benchmarking new inhibitor candidates, and troubleshooting assay variability.

Intellectual Property Landscaping and Freedom-to-Operate Analysis Around the Tricyclic Quinoxalinone PARP-1 Inhibitor Space

The compound is explicitly claimed and exemplified in US Patent US7790721B2 (Abbott Laboratories, expired) as a representative PARP-1 inhibitor within the pyrroloquinoxalinone genus [1]. Patent professionals and competitive intelligence analysts can procure the compound to confirm its identity, assess its physicochemical and pharmacological properties against the patent disclosure, and evaluate whether subsequent patent filings covering structurally related pyrroloquinoxalinone kinase inhibitors (e.g., BTK, CK2) represent novel and non-obvious inventions over the prior art established by the Miyashiro et al. (2009) publication and the US7790721B2 patent [2].

Quote Request

Request a Quote for 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.